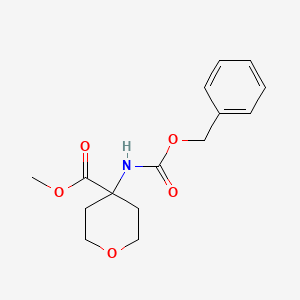

Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate

Description

Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with both a carbobenzyloxy (Cbz)-protected amino group and a methyl ester. This structure combines a conformationally constrained tetrahydropyran scaffold with functional groups commonly used in peptide and drug synthesis. The Cbz group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses.

Properties

CAS No. |

1427475-27-1 |

|---|---|

Molecular Formula |

C15H19NO5 |

Molecular Weight |

293.31 g/mol |

IUPAC Name |

methyl 4-(phenylmethoxycarbonylamino)oxane-4-carboxylate |

InChI |

InChI=1S/C15H19NO5/c1-19-13(17)15(7-9-20-10-8-15)16-14(18)21-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,18) |

InChI Key |

OLNUGSFVZYMBJU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCOCC1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Overview

Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate (molecular formula: , molecular weight: 293.32 g/mol) consists of a six-membered tetrahydropyran ring with a Cbz-protected amino group and a methyl ester at the 4-position. The Cbz group (-) serves as a temporary protective moiety for amines, enabling selective reactions at other sites during synthesis . The methyl ester enhances solubility and facilitates subsequent hydrolysis or transesterification reactions .

Synthesis of the Tetrahydropyran Core

The tetrahydropyran ring is typically constructed via cyclization or derived from pre-formed cyclic intermediates. Patent US20080306287A1 describes the hydrolysis of 4-cyanotetrahydropyran-4-carboxylic acid derivatives under acidic or basic conditions to yield tetrahydropyran-4-carboxylic acid, a key precursor . For example, refluxing 4-cyanotetrahydropyran-4-carboxylic acid in concentrated hydrochloric acid generates the carboxylic acid intermediate, which is subsequently esterified (Figure 1) .

Reaction Conditions for Cyclization

| Parameter | Typical Range |

|---|---|

| Acid Catalyst | HCl, , or |

| Temperature | 80–100°C |

| Reaction Time | 4–12 hours |

| Yield | 70–85% |

Alternative routes utilize tetrahydro-2H-pyran-4-carboxylic acid as a starting material, which is commercially available and avoids cyanohydrin intermediates .

Introduction of the Cbz-Amino Group

The Cbz-protected amine is introduced via nucleophilic substitution or amidation. A common approach involves reacting tetrahydropyran-4-carboxylic acid chloride with benzyl chloroformate () in the presence of a base such as triethylamine . The reaction proceeds via an intermediate mixed carbonate, which undergoes aminolysis to install the Cbz group.

Key Considerations

-

Solvent Choice : Dichloromethane or tetrahydrofuran (THF) is preferred for optimal solubility .

-

Stoichiometry : A 1.2:1 molar ratio of to amine ensures complete protection.

-

Side Reactions : Overprotection or ester hydrolysis is mitigated by maintaining anhydrous conditions .

Methylation of the Carboxylate Group

Esterification of the carboxylic acid intermediate is achieved using dimethyl sulfate () in acetone with potassium carbonate as a base . This method, adapted for tetrahydropyran derivatives, achieves near-quantitative yields (99%) under reflux conditions .

-

Substrate : Tetrahydro-2H-pyran-4-carboxylic acid (1.00 g, 7.68 mmol).

-

Base : Anhydrous (1.17 g, 8.45 mmol).

-

Methylating Agent : Dimethyl sulfate (0.8 mL, 8.45 mmol).

-

Conditions : Reflux in acetone (40 mL) for 3 hours.

-

Workup : Filtration, solvent evaporation, and chromatography-free purification.

Advantages

Integrated Synthetic Pathways

Combining the above steps, two primary routes emerge:

Route 1: Sequential Functionalization

Route 2: Pre-functionalized Intermediate

-

Introduce Cbz-amino group via Mitsunobu or Ullmann coupling.

Comparative Analysis

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 65–75% | 50–60% |

| Purity (HPLC) | >95% | >90% |

| Scalability | Industrial | Laboratory |

Route 1 is favored for large-scale production due to higher yields and fewer side reactions .

Optimization and Industrial-Scale Considerations

Reaction Solvents

-

Polar Aprotic Solvents : DMF or DMSO accelerate Cbz protection but require rigorous drying .

-

Ether Solvents : THF balances reactivity and safety in methylation steps .

Catalyst Innovations

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems .

-

Enzymatic Esterification : Lipases (e.g., Candida antarctica) offer greener alternatives under mild conditions.

Purity Control

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can remove the Cbz protecting group, revealing the free amino group.

Substitution: Nucleophilic substitution reactions can occur at the ester or amino group positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

Nucleophiles: Ammonia (NH3), amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce free amines .

Scientific Research Applications

Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate involves its interaction with various molecular targets. The Cbz protecting group can be selectively removed under specific conditions, allowing the free amino group to participate in further reactions. This compound can act as an intermediate in the synthesis of biologically active molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Structural Flexibility vs. Rigidity: The tetrahydropyran core (e.g., Methyl tetrahydropyran-4-carboxylate) offers a six-membered oxygen-containing ring, providing moderate conformational flexibility. In contrast, bicyclo[2.2.1]heptane derivatives (e.g., Methyl 4-(Cbz-amino)-bicycloheptane-1-carboxylate) introduce greater rigidity, which may enhance binding specificity in drug-target interactions .

Functional Group Impact: The Cbz-amino group increases molecular weight and lipophilicity compared to unsubstituted analogs (e.g., Methyl tetrahydropyran-4-carboxylate). This modification is critical for protecting amines during synthetic workflows . Bromo or HCl salt substituents (e.g., in 4-Aminobicycloheptane-1-carboxylic acid HCl) alter solubility and reactivity, influencing their utility in cross-coupling reactions or ionic interactions .

Commercial Pricing: The Cbz-amino-substituted bicycloheptane derivative (€217/100mg) is priced higher than its brominated analog ($245/100mg), reflecting the added complexity of introducing and protecting the amino group . Methyl tetrahydropyran-4-carboxylate is significantly cheaper (~$52/100mg), likely due to its simpler structure and broader commercial availability .

Research and Application Insights

- Synthetic Utility : Methyl tetrahydropyran-4-carboxylate is a versatile intermediate in heterocyclic chemistry, often used to introduce tetrahydropyran motifs into larger molecules. Its physical properties, such as a boiling point of 197°C and moderate polarity (XLogP3-AA = 0.4), make it suitable for diverse reaction conditions .

- Drug Discovery Relevance: Bicyclo[2.2.1]heptane derivatives are prized in medicinal chemistry for their ability to mimic bioactive conformations. The Cbz-protected amino variant could serve as a precursor for protease inhibitors or peptidomimetics .

- Stability Considerations: The absence of an amino group in Methyl tetrahydropyran-4-carboxylate likely enhances its stability under basic conditions compared to its Cbz-amino counterpart, which may require careful handling to prevent deprotection .

Biological Activity

Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, interactions with biological targets, and implications for pharmaceutical applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₅H₁₉NO₅ and a molecular weight of approximately 293.32 g/mol. The compound features a tetrahydropyran ring, which is a six-membered cyclic ether, along with a carboxylate group and a benzyloxycarbonyl (Cbz) amino substituent. These structural characteristics contribute to its reactivity and potential biological activity .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The processes often include the formation of the tetrahydropyran ring followed by the introduction of the Cbz group and the carboxylate functionality. The complexity of these synthetic routes emphasizes the need for careful handling and optimization during production .

Interaction Studies

Research into the biological activity of this compound has primarily focused on its interactions with various biological targets. Key areas of investigation include:

- Enzyme Inhibition : Studies have suggested that this compound may interact with specific enzymes, potentially leading to metabolic inhibition or modulation pathways that could be exploited for therapeutic purposes .

- Binding Affinities : Understanding the binding affinities of this compound to target proteins is crucial for evaluating its potential as a drug candidate. Investigations into its mechanisms of action are ongoing .

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential therapeutic applications of this compound:

- Anticancer Activity : Similar compounds have demonstrated promising anticancer properties, including reduced tumor volume in animal models and minimal systemic toxicity . The mechanisms often involve apoptosis induction and inhibition of cancer cell migration.

- Antimicrobial Effects : Related structures have shown antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties .

- Neuroprotective Potential : Some derivatives have been investigated for neuroprotective effects, indicating that this compound might also contribute to neurological health through modulation of neuroinflammatory pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl tetrahydropyran-4-carboxylate | Tetrahydropyran | Lacks amino substitution; simpler structure |

| N-Boc-4-amino-tetrahydropyran-4-carboxylic acid | Tetrahydropyran | Uses tert-butyloxycarbonyl protection instead |

| 2-Amino-3-hydroxybutanoic acid | Amino Acid | Different core structure; significant biological relevance |

This compound stands out due to its specific combination of functional groups, which may confer unique biological activities and synthetic utility not found in simpler analogs .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the tetrahydropyran ring conformation, Cbz-group integration, and ester methyl resonance. For example, the Cbz NH proton appears as a broad singlet near δ 5.5–6.0 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming stereochemistry and hydrogen-bonding patterns in the solid state .

- FT-IR : Key peaks include C=O stretches (ester: ~1720 cm⁻¹; carbamate: ~1690 cm⁻¹) and NH stretches (~3350 cm⁻¹) .

How can regioselectivity challenges during Cbz-group introduction be addressed?

Advanced

Regioselectivity issues arise when multiple nucleophilic sites (e.g., hydroxyl or amine groups) compete. Strategies include:

- Protecting Group Strategy : Temporarily block reactive sites with groups like Boc (tert-butoxycarbonyl) before Cbz introduction .

- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct the Cbz group to the desired amine .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the target amine, improving selectivity .

How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved?

Q. Advanced

- Dynamic Effects : Temperature-dependent NMR studies identify rotameric equilibria or tautomerism. For example, slow rotation around the carbamate bond can split NH signals .

- DFT Calculations : Compare experimental chemical shifts with computed values (e.g., using Gaussian or ORCA) to validate assignments .

- Decoupling Experiments : Selective irradiation of coupled protons clarifies splitting patterns .

What computational tools are recommended for optimizing reaction pathways and predicting intermediates?

Q. Advanced

- Retrosynthesis Planning : Tools like Pistachio or Reaxys propose synthetic routes based on known reactions, prioritizing high-yield steps .

- Transition State Modeling : Software like Gaussian calculates activation energies for competing pathways, aiding in catalyst selection .

- Docking Studies : Molecular docking (e.g., AutoDock) predicts interactions between intermediates and catalysts, guiding functionalization strategies .

How can thermal stability and degradation products be analyzed for this compound?

Q. Advanced

- TGA/DSC : Thermogravimetric analysis identifies decomposition temperatures, while differential scanning calorimetry detects phase transitions .

- LC-MS/MS : Monitors degradation under stress conditions (e.g., heat, light) to identify byproducts like de-Cbz derivatives or ester hydrolysis products .

- Kinetic Studies : Arrhenius plots predict shelf life by correlating degradation rates with temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.